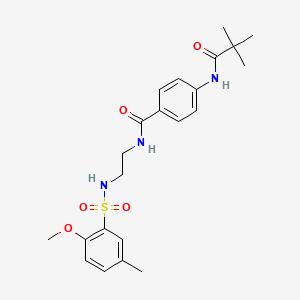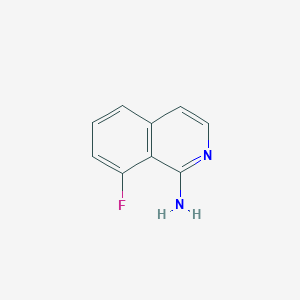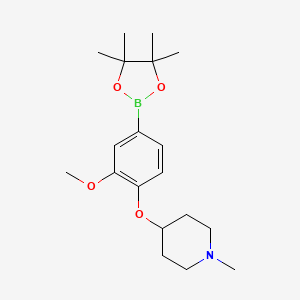
3-Methoxy-4-(N-methylpiperidin-4-yloxy)phenylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Methoxy-4-(N-methylpiperidin-4-yloxy)phenylboronic acid pinacol ester” is a type of organoboron compound that is used as a building block in organic synthesis . It is a boronate ester, which is generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .
Synthesis Analysis
The synthesis of this compound involves the use of boron reagents in the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Chemical Reactions Analysis
The chemical reactions involving “this compound” include the Suzuki–Miyaura coupling and protodeboronation . Protodeboronation is a process where boronic esters are converted to their corresponding hydrocarbons . This process is not well developed, but recent research has reported catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .科学的研究の応用
Phosphorescence in Organic Molecules : Arylboronic esters, such as phenylboronic acid pinacol ester, have been discovered to exhibit phosphorescence in the solid state at room temperature, a characteristic generally associated with heavy atoms or carbonyl groups. This finding suggests potential applications in the development of new materials for organic light-emitting diodes (OLEDs) or as bio-imaging agents (Shoji et al., 2017).
Polymer Synthesis : Arylboronic esters, including phenylboronic acid pinacol ester, have been used in the synthesis of hyperbranched polythiophene, a type of conducting polymer. This synthesis method demonstrates the versatility of arylboronic esters in creating new materials with potential applications in electronics and materials science (Segawa et al., 2013).
Catalytic Applications : Phenylboronic acid pinacol esters have been used in Rhodium(III)-catalyzed C-H arylation of arenes, indicating their utility in facilitating complex organic reactions, which could be applied in pharmaceutical synthesis and material science (Wang et al., 2016).
Drug Delivery Systems : Arylboronic esters, such as phenylboronic acid pinacol ester, have been investigated for their potential in creating oxidation-responsive polymers for drug delivery. This research highlights their potential in developing new, responsive materials for targeted drug delivery, particularly in cancer therapy (Zhang et al., 2019).
Responsive Nanoparticle Synthesis : Phenylboronic esters have been used in the synthesis of responsive poly(ε-caprolactone)-b-poly(ethylene oxide) block copolymer micelles, demonstrating their role in creating stimuli-responsive materials. These materials could have applications in drug delivery and diagnostic imaging (Vrbata & Uchman, 2018).
作用機序
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound’s mode of action is primarily through its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds (like our compound of interest) with organic halides .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction involves several steps, including oxidative addition, transmetalation, and reductive elimination . The organoboron compound (like our compound of interest) plays a crucial role in the transmetalation step, where it transfers the organic group from boron to palladium .
Pharmacokinetics
It’s important to note that the stability of boronic pinacol esters like this compound can be influenced by ph, and they may undergo accelerated hydrolysis at physiological ph .
Result of Action
The result of the compound’s action in the Suzuki–Miyaura reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic synthesis .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters like this compound can be considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability need to be considered in the context of the specific environmental conditions under which the reaction is carried out .
Safety and Hazards
Boronic acids and their esters, including “3-Methoxy-4-(N-methylpiperidin-4-yloxy)phenylboronic acid pinacol ester”, are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and the pH, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
将来の方向性
The future directions for “3-Methoxy-4-(N-methylpiperidin-4-yloxy)phenylboronic acid pinacol ester” and similar compounds involve further development and optimization of their use in chemical reactions. For instance, the protodeboronation process is not well developed and could be improved . Additionally, the Suzuki–Miyaura coupling is a keystone in the future of organic synthesis .
特性
IUPAC Name |
4-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-1-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO4/c1-18(2)19(3,4)25-20(24-18)14-7-8-16(17(13-14)22-6)23-15-9-11-21(5)12-10-15/h7-8,13,15H,9-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPGDPVUHPIIDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CCN(CC3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-bromophenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2977934.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2977935.png)
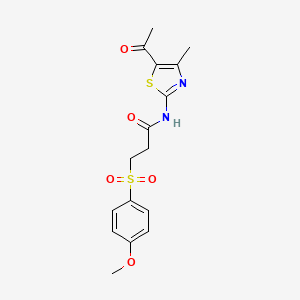
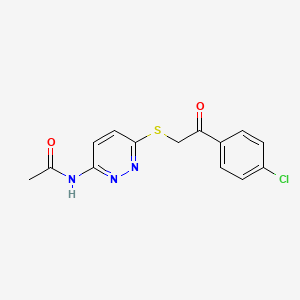
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-hydroxy-5-(4-(methylthio)phenyl)-4-tosyl-1H-pyrrol-2(5H)-one](/img/structure/B2977942.png)
![5-Ethyl-2-{[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2977945.png)
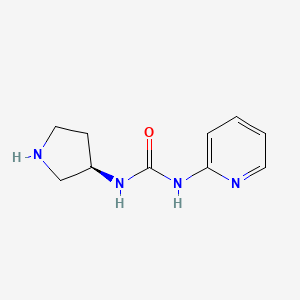
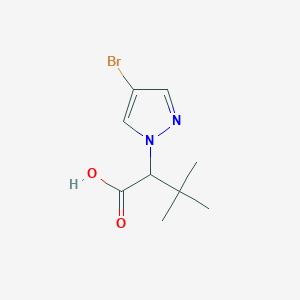
![1-(2,4-dichlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2977948.png)
![Methyl 2-[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl]oxybenzoate](/img/structure/B2977949.png)
![4-[3,3-Bis(4-hydroxyphenyl)butyl]-5,5-dimethyloxolan-2-one](/img/structure/B2977950.png)
